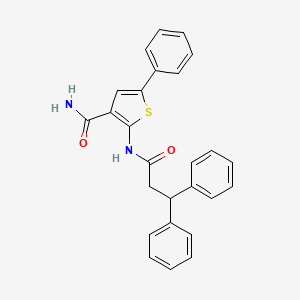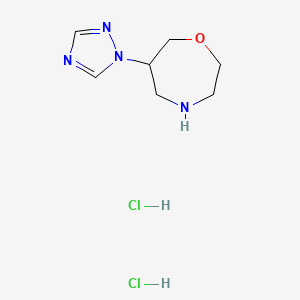
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride is a chemical compound that features a triazole ring and an oxazepane ring The triazole ring is known for its presence in various biologically active molecules, while the oxazepane ring is a seven-membered heterocyclic structure containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride typically involves the formation of the triazole ring followed by the construction of the oxazepane ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the triazole ring can be synthesized via a one-pot reaction involving amidines, carboxylic acids, and hydrazines . The oxazepane ring can then be formed through a cyclization reaction involving suitable reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated parallel synthesis can be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or oxazepane rings.
Substitution: The compound can undergo substitution reactions where functional groups on the triazole or oxazepane rings are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or oxazepane rings .
Scientific Research Applications
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Antibacterial Agents: It has shown promise as an antibacterial agent, particularly against drug-resistant bacterial strains.
Fungicidal Activity: The compound is also studied for its fungicidal properties, making it a candidate for agricultural applications.
Mechanism of Action
The mechanism of action of 6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride involves its interaction with specific molecular targets. For instance, in anticancer applications, the compound may inhibit enzymes such as aromatase, leading to reduced estrogen production and subsequent inhibition of cancer cell growth . In antibacterial applications, it may target bacterial enzymes, disrupting essential cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds such as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones and 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole are similar in structure and exhibit similar biological activities.
Oxazepane Derivatives: Compounds containing the oxazepane ring, such as certain antifungal agents, share structural similarities and biological properties.
Uniqueness
6-(1,2,4-Triazol-1-yl)-1,4-oxazepane;dihydrochloride is unique due to the combination of the triazole and oxazepane rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile compound in various scientific applications .
Properties
IUPAC Name |
6-(1,2,4-triazol-1-yl)-1,4-oxazepane;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O.2ClH/c1-2-12-4-7(3-8-1)11-6-9-5-10-11;;/h5-8H,1-4H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMQGQBKMXBGZKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(CN1)N2C=NC=N2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-(2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/new.no-structure.jpg)
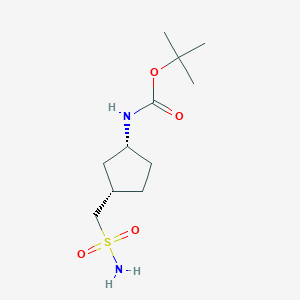
![3-Benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2562941.png)
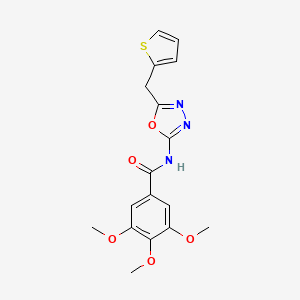
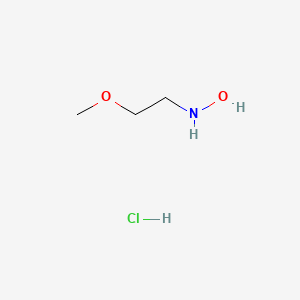
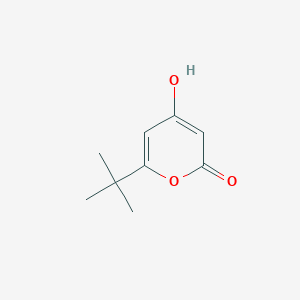
![(Propan-2-yl)({[2-(3,3,3-trifluoropropoxy)phenyl]methyl})amine](/img/structure/B2562950.png)
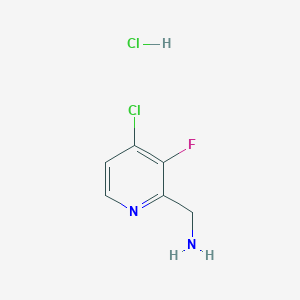
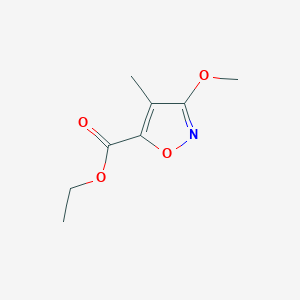
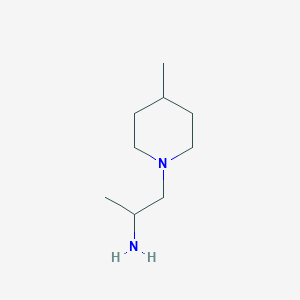
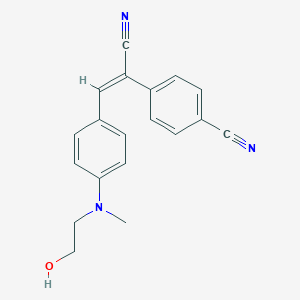
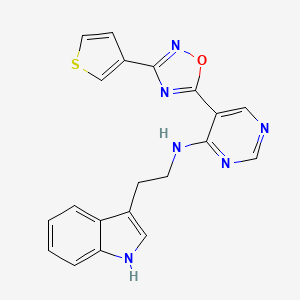
![[(2,4-difluorophenyl)sulfamoyl]dimethylamine](/img/structure/B2562961.png)
